1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is an organic compound known for its unique structural features and potential applications in various fields. This compound contains a thiourea group, which is known for its ability to form strong hydrogen bonds, making it useful in catalysis and molecular recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-(3,4-dimethoxyphenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation process.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has several applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations due to its ability to form strong hydrogen bonds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves its ability to form strong hydrogen bonds with various substrates. This interaction can stabilize transition states and lower activation energies in catalytic processes. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
- 1,3-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
- N-(3,5-Bis(trifluoromethyl)phenyl)-N’-(3,4-dimethoxyphenyl)thiourea
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is unique due to the presence of both trifluoromethyl and dimethoxyphenyl groups, which enhance its chemical stability and reactivity. The combination of these functional groups makes it a versatile compound in various applications, distinguishing it from other similar thiourea derivatives.
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a compound that has garnered attention for its biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant case studies.
- Molecular Formula : C16H16F6N2OS
- Molecular Weight : 398.37 g/mol
- CAS Number : 130336-17-3
Thioureas are known for their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making these compounds effective in various biological applications. The specific structure of this thiourea allows it to act as a potent inhibitor of certain enzymes and receptors.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related thioureas can inhibit the growth of cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that related compounds with trifluoromethyl substitutions exhibit potent activity against drug-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than those of traditional antibiotics .
Table 2: Antimicrobial Activity Data
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in the phenyl ring is critical for enhancing the pharmacological properties of thioureas. Studies suggest that modifications in the substituents on the phenyl rings can lead to variations in biological activity, allowing for the design of more potent derivatives .
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer effects of various thioureas, researchers synthesized a series of derivatives based on the core structure of this compound. The results indicated that modifications to the ethyl side chain significantly enhanced cytotoxicity against cancer cell lines due to improved binding affinity to target proteins involved in cell proliferation .
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial potential of thioureas against resistant strains of bacteria. The compound was tested alongside other derivatives, revealing that those with enhanced lipophilicity due to trifluoromethyl groups displayed superior efficacy in disrupting bacterial cell membranes .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2O2S/c1-28-15-4-3-11(7-16(15)29-2)5-6-26-17(30)27-14-9-12(18(20,21)22)8-13(10-14)19(23,24)25/h3-4,7-10H,5-6H2,1-2H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPZNWMWFIYPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.